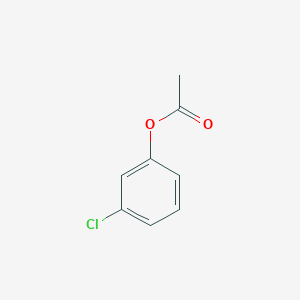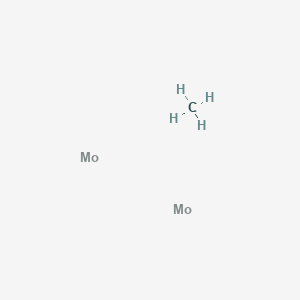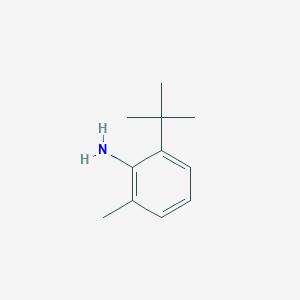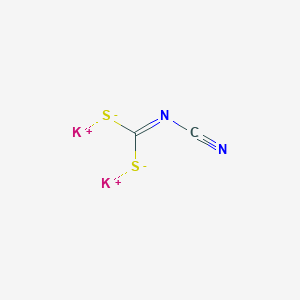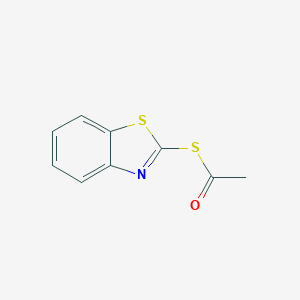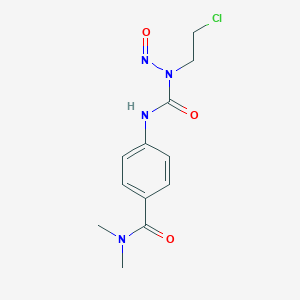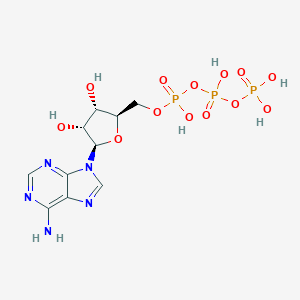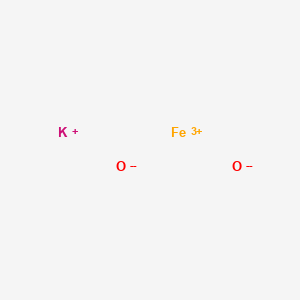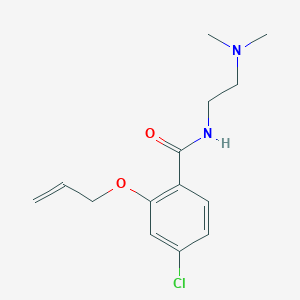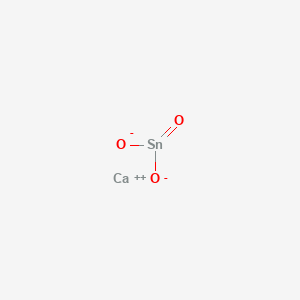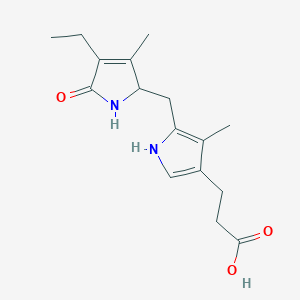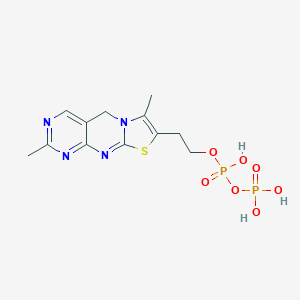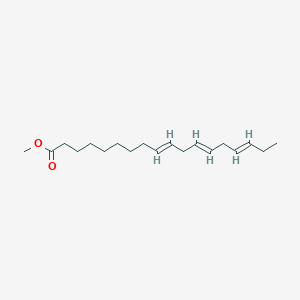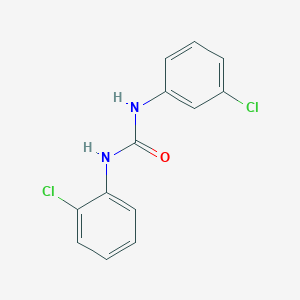
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a non-selective herbicide, meaning it can kill a wide range of plants, including both broadleaf and grassy weeds.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species and ultimately, the death of the plant.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It can inhibit the growth of roots and shoots, reduce chlorophyll content, and decrease photosynthetic activity. In addition, 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can cause oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for studying photosynthesis and oxidative stress in plants.
However, there are also limitations to the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments. It is a non-selective herbicide, meaning it can kill a wide range of plants, including those that are not the target of the experiment. This can make it difficult to study the effects of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on specific plant species. In addition, the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments may not accurately reflect its impact on the environment, as factors such as soil type and weather conditions can affect its effectiveness.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. One area of interest is the development of new herbicides that are more selective and less harmful to the environment. In addition, research is needed to better understand the impact of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on non-target plant species and the environment as a whole. Finally, there is a need for research on the development of new methods for controlling weed growth that are more sustainable and environmentally friendly.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the reaction of 2-chloroaniline with 3-chloroaniline in the presence of phosgene and a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea is relatively simple and can be carried out on a large scale, making it a cost-effective herbicide.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling weed growth in a variety of crops, including cotton, soybeans, and sugarcane. In addition, research has shown that 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can be used in combination with other herbicides to increase their effectiveness.
Propiedades
Número CAS |
13208-21-4 |
|---|---|
Nombre del producto |
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea |
Fórmula molecular |
C13H10Cl2N2O |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18) |
Clave InChI |
DHCWGPFKKFJIKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




